propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate
Overview
Description
Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate is a synthetic organic compound characterized by its unique chemical structure, which includes nitro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate typically involves the reaction of 2,6-dinitro-4-(trifluoromethyl)aniline with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline derivative attacks the carbonyl carbon of the chloroacetate, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dinitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the ester functionality.
Propan-2-yl 2-aminoacetate: Contains the ester group but lacks the nitro and trifluoromethyl groups.
Uniqueness
Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O6/c1-6(2)24-10(19)5-16-11-8(17(20)21)3-7(12(13,14)15)4-9(11)18(22)23/h3-4,6,16H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSFQQASBMXOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148871 | |
Record name | Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1949836-93-4 | |
Record name | Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1949836-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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